molecular formula C22H20N2 B11705003 N-(2-methylphenyl)-1-[4-[(2-methylphenyl)iminomethyl]phenyl]methanimine CAS No. 100626-95-7

N-(2-methylphenyl)-1-[4-[(2-methylphenyl)iminomethyl]phenyl]methanimine

Cat. No.: B11705003
CAS No.: 100626-95-7
M. Wt: 312.4 g/mol
InChI Key: BSYIITQHPOGZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylphenyl)-1-[4-[(2-methylphenyl)iminomethyl]phenyl]methanimine is an organic compound with a complex structure It is characterized by the presence of two methylphenyl groups and an iminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-1-[4-[(2-methylphenyl)iminomethyl]phenyl]methanimine typically involves the reaction of 2-methylbenzaldehyde with 4-aminobenzaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the imine bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent control of reaction parameters to ensure consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-1-[4-[(2-methylphenyl)iminomethyl]phenyl]methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can undergo substitution reactions where one of the methylphenyl groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-methylphenyl)-1-[4-[(2-methylphenyl)iminomethyl]phenyl]methanimine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-1-[4-[(2-methylphenyl)iminomethyl]phenyl]methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. The pathways involved may include inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)formamide
  • o-Methylformanilide
  • o-Tolylformamide

Uniqueness

N-(2-methylphenyl)-1-[4-[(2-methylphenyl)iminomethyl]phenyl]methanimine is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

100626-95-7

Molecular Formula

C22H20N2

Molecular Weight

312.4 g/mol

IUPAC Name

N-(2-methylphenyl)-1-[4-[(2-methylphenyl)iminomethyl]phenyl]methanimine

InChI

InChI=1S/C22H20N2/c1-17-7-3-5-9-21(17)23-15-19-11-13-20(14-12-19)16-24-22-10-6-4-8-18(22)2/h3-16H,1-2H3

InChI Key

BSYIITQHPOGZMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC2=CC=C(C=C2)C=NC3=CC=CC=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.